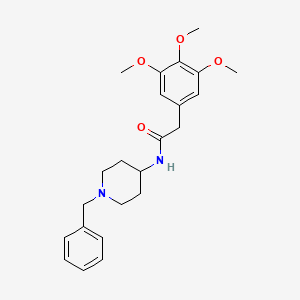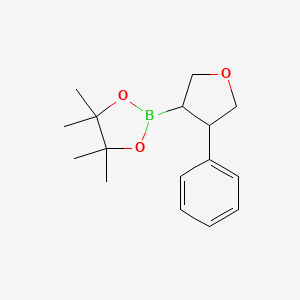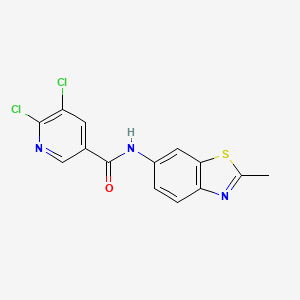
5,6-dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Coupling with Pyridine Carboxamide: The chlorinated benzothiazole is coupled with pyridine-3-carboxamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise as an inhibitor of certain enzymes and proteins, making it a potential candidate for drug development.
Medicine: Its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, have been explored in preclinical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or proteins that play a role in various biological pathways. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide
- 5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
- 5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Uniqueness
5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzothiazole and pyridine moieties
Properties
CAS No. |
872211-39-7 |
|---|---|
Molecular Formula |
C14H9Cl2N3OS |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
5,6-dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H9Cl2N3OS/c1-7-18-11-3-2-9(5-12(11)21-7)19-14(20)8-4-10(15)13(16)17-6-8/h2-6H,1H3,(H,19,20) |
InChI Key |
PBAMGAYIJCDAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)

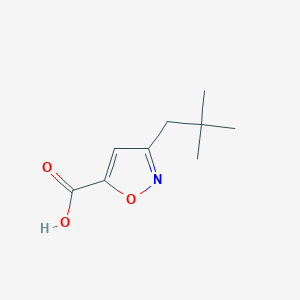
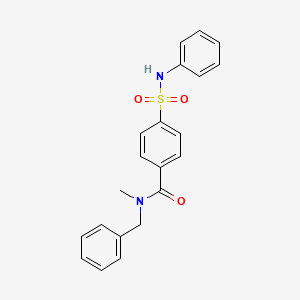
![2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid](/img/structure/B13574969.png)
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)




